molecular formula C27H44O3 B220820 3,24-Dihydroxycholest-8(14)-en-15-one CAS No. 120171-12-2

3,24-Dihydroxycholest-8(14)-en-15-one

Cat. No. B220820
CAS RN: 120171-12-2
M. Wt: 416.6 g/mol
InChI Key: JHMBRHJGBMZVML-MOTDRCRLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,24-Dihydroxycholest-8(14)-en-15-one, also known as 24,25-epoxycholesterol, is a natural oxysterol that is produced by the oxidation of cholesterol. It is a biologically active molecule that has been found to play a crucial role in various physiological processes, including cholesterol metabolism, immune response, and inflammation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 3,24-dihydroxycholest-8(14)-en-15-one in scientific research.

Scientific Research Applications

  • Inhibition of Sterol Synthesis : "3 beta-Hydroxy-5 alpha-cholest-8(14)-en-15-one" is a potent inhibitor of sterol biosynthesis. When incubated with rat liver mitochondrial preparations, it yields products like 3 beta,24-dihydroxy-5 alpha-cholest-8(14)-en-15-one, indicating its metabolic transformation and potential role in cholesterol regulation (Pyrek et al., 1989).

  • Effects on HMG-CoA Reductase : The compound and its derivatives, like "3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one", are found to be effective in lowering the levels of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity in cell cultures. This suggests their potential use in controlling cholesterol biosynthesis (Swaminathan et al., 1992).

  • Chemical Synthesis and Metabolites : Studies have been conducted on the chemical synthesis and characterization of the metabolites of "3 beta-Hydroxy-5 alpha-cholest-8(14)-en-15-one". For instance, the synthesis and study of its major metabolite "(25R)-3 beta,26-Dihydroxy-5 alpha-cholest-8(14)-en-15-one" have been documented, showing its influence on cellular cholesterol metabolism (Kim et al., 1989).

  • Inhibitory Effect on Cholesterol Synthesis : Other studies have explored various 15-oxygenated sterols, including derivatives of "3 beta-Hydroxy-5 alpha-cholest-8(14)-en-15-one", to assess their inhibitory activity on cholesterol synthesis. These studies help in understanding the mechanism of action of these compounds in sterol metabolism (Morisaki et al., 1986).

  • Biological Activity and Spectral Properties : The biological activities and spectral properties of the compound and its analogs have been a subject of research. This includes studies on their structure, synthesis, and effects on cellular processes related to cholesterol and sterol metabolism (Ruan et al., 1998).

properties

IUPAC Name

(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16(2)23(29)9-6-17(3)22-15-24(30)25-20-8-7-18-14-19(28)10-12-26(18,4)21(20)11-13-27(22,25)5/h16-19,21-23,28-29H,6-15H2,1-5H3/t17-,18+,19+,21+,22-,23?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMBRHJGBMZVML-MOTDRCRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923255
Record name 3,24-Dihydroxycholest-8(14)-en-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,24-Dihydroxycholest-8(14)-en-15-one

CAS RN

120171-12-2
Record name 3,24-Dihydroxycholest-8(14)-en-15-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120171122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,24-Dihydroxycholest-8(14)-en-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,24-Dihydroxycholest-8(14)-en-15-one
Reactant of Route 2
3,24-Dihydroxycholest-8(14)-en-15-one
Reactant of Route 3
3,24-Dihydroxycholest-8(14)-en-15-one
Reactant of Route 4
3,24-Dihydroxycholest-8(14)-en-15-one
Reactant of Route 5
3,24-Dihydroxycholest-8(14)-en-15-one
Reactant of Route 6
3,24-Dihydroxycholest-8(14)-en-15-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.